Diacetyldihydromorphine
Description
Historical Context of Opioid Alkaloid Research and Development
The study of opioid alkaloids commenced with the isolation of morphine from opium by Friedrich Wilhelm Adam Sertürner in 1804. mdpi.comnih.gov This pivotal moment initiated the field of alkaloid chemistry and provided a foundation for the development of a vast array of pain management drugs. mdpi.comtandfonline.com Throughout the 19th and 20th centuries, research focused on modifying the morphine structure to enhance its analgesic properties while mitigating undesirable side effects. nih.gov Early milestones included the isolation of codeine in 1832 and the synthesis of heroin (diacetylmorphine) in 1874. tandfonline.comnih.govuchicagomedicine.org
The 20th century saw a significant expansion in the development of semi-synthetic and fully synthetic opioids. tandfonline.com Prompted by the desire for improved therapeutic profiles, chemists synthesized compounds such as oxycodone (1916) and hydrocodone (1920) from thebaine, another opium alkaloid. tandfonline.com This era of intense research led to a deeper understanding of the chemical structures responsible for opioid activity and laid the groundwork for the creation of novel analgesics. nih.gov The overarching goal of this research has consistently been the development of opioids with reduced abuse potential and fewer adverse effects while maintaining potent analgesic efficacy. nih.gov
Genesis of Diacetyldihydromorphine within Semi-Synthetic Opioid Chemistry
This compound, also known as dihydroheroin, emerged from this tradition of semi-synthetic opioid development in Germany in 1928. wikipedia.org Its creation was a direct result of the systematic chemical modification of morphine. ontosight.ai The synthesis process involves the reduction of morphine to form dihydromorphine, followed by the acetylation of this intermediate compound. ontosight.ai This process mirrors the synthesis of heroin, which involves the acetylation of morphine without the initial reduction step. ontosight.ai
The chemical distinction of this compound lies in the saturation of the 7,8-double bond present in the morphine molecule, a structural feature that differentiates it from heroin. nih.gov This seemingly minor alteration results in a distinct pharmacological profile. nih.gov Like other 3,6-diesters of morphine, such as heroin and nicomorphine, the addition of the acetyl groups increases the lipid solubility of the molecule, which is a key factor in its central nervous system penetration. osdd.net
Positioning of this compound in Contemporary Opioid Pharmacology Research
In the realm of modern pharmacology, this compound is primarily a subject of academic and research interest rather than widespread clinical application. wikipedia.orgontosight.ai Its historical use for severe pain has been largely supplanted by other opioids. ontosight.ai However, it remains a valuable tool for researchers investigating the intricate mechanisms of opioid receptors. nih.gov
Studies have shown that this compound is a potent, mu-selective opioid agonist. nih.gov Research has also revealed that the analgesic actions of this compound and its metabolites are distinct from those of morphine, suggesting that they interact with the mu-opioid receptor in a different manner. nih.gov Specifically, its analgesic effects are antagonized by 3-O-methylnaltrexone, a characteristic it shares with heroin and morphine-6-beta-glucuronide, but not morphine. nih.gov Furthermore, antisense mapping studies have demonstrated that this compound's analgesic action is mediated by different exons of the MOR-1 gene compared to morphine. nih.gov These findings underscore its importance in elucidating the complexities of opioid receptor pharmacology and the structure-activity relationships of opioid analgesics. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20/h4,6,14-15,17,20H,5,7-10H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXVKLDKUADJPV-PVHGPHFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198924 | |
| Record name | Diacetyldihydromorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-71-7 | |
| Record name | Morphinan-3,6-diol, 4,5-epoxy-17-methyl-, diacetate (ester), (5α,6α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetyldihydromorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetyldihydromorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIACETYLDIHYDROMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PT7532SQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Diacetyldihydromorphine and Its Analogues
Strategies for Acetylation of Dihydromorphine and Related Precursors
The synthesis of diacetyldihydromorphine is primarily achieved through the acetylation of dihydromorphine. Dihydromorphine is itself typically prepared by the catalytic hydrogenation of morphine, which reduces the double bond at the 7,8-position. This transformation from morphine to dihydromorphine is a critical precursor step that saturates the C-ring, subtly altering the molecule's three-dimensional structure.
The subsequent diacetylation of dihydromorphine targets the two hydroxyl groups: the phenolic hydroxyl at the C3 position and the secondary alcohol at the C6 position. The choice of acetylating agent and reaction conditions is crucial for achieving high yields and purity. The process is chemically analogous to the well-known conversion of morphine to heroin (diacetylmorphine). mdpi.com
Common acetylating reagents include acetic anhydride (B1165640) and acetyl chloride. mdpi.comgoogle.com When using acetic anhydride, the reaction typically involves heating a solution of dihydromorphine in an excess of the reagent. This method is effective for acetylating both hydroxyl groups to form the diester. google.com Alternatively, acetyl chloride can be used, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com A patent for the synthesis of deuterated diacetylmorphine describes a method where morphine base is directly acetylated with a deuterated reagent, such as deuterated acetic anhydride or acetyl chloride, at temperatures between 80-160°C without the need for an additional organic solvent. google.com
| Reagent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Acetic Anhydride | Excess reagent, reflux (e.g., 2-4 parts reagent to 1 part precursor by weight), heated for several hours. google.com | Readily available, effective for diacetylation. | Requires excess reagent; byproduct (acetic acid) must be removed. google.com |
| Acetyl Chloride | Used with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane). mdpi.com | Highly reactive, can proceed at lower temperatures. | Generates corrosive HCl, requiring a scavenger base. mdpi.com |
Exploration of Novel Synthetic Pathways for Structural Modifications
A crucial site for structural modification on the this compound scaffold is the nitrogen atom at position 17. Altering the N-methyl group is a classic strategy in medicinal chemistry to modulate pharmacological activity, often converting a potent agonist into an antagonist or a partial agonist. nih.gov
The synthesis of these N-derivatives begins with the N-demethylation of the parent compound or a suitable precursor to yield the "nor-" derivative (e.g., nordihydromorphine). This secondary amine then serves as a versatile intermediate for introducing a wide range of substituents. N-alkylation can be performed by reacting the nor-compound with various alkylating agents, such as alkyl halides or β-chloroethylamines. researchgate.netnih.gov
Research has shown that the nature of the N-substituent has a profound impact on receptor interaction. For example, replacing the N-methyl group with larger alkyl groups like N-allyl or N-cyclopropylmethyl in the morphinan series famously produces compounds with opioid antagonist properties, such as naloxone (B1662785) and naltrexone. nih.gov This principle is applied to create novel derivatives for probing the structure and function of opioid receptors, helping to elucidate the specific interactions within the receptor's binding pocket that differentiate between agonist and antagonist activity. nih.govnih.gov
| N-17 Substituent | General Effect on Activity | Example Compound Class |
|---|---|---|
| Methyl (-CH₃) | Potent μ-opioid agonist activity. | Morphine, Codeine, Heroin |
| Allyl (-CH₂CH=CH₂) | Opioid antagonist or mixed agonist-antagonist activity. nih.gov | Naloxone derivatives nih.gov |
| Cyclopropylmethyl (-CH₂-c-C₃H₅) | Potent opioid antagonist activity. nih.gov | Naltrexone derivatives nih.gov |
| n-Propyl / Isobutyl | Can produce compounds that counteract morphine's effects. nih.gov | N-substituted normorphine analogues nih.gov |
Small molecules like this compound are not immunogenic by themselves. To elicit an antibody response for immunopharmacological applications, such as the development of vaccines against opioid misuse, the molecule must be covalently attached to a large carrier protein. nih.gov In this context, the opioid derivative acts as a hapten.
The design and synthesis of a suitable hapten are critical. The hapten must mimic the structure of the target drug while incorporating a linker arm at a position that does not significantly interfere with the key epitopes recognized by the immune system. Furthermore, the hapten must be stable. Since the ester groups in heroin (and this compound) are susceptible to hydrolysis, more stable analogues have been developed. For example, haptens where the C3 and C6 ester functionalities are replaced with more robust amide linkages have been synthesized. nih.govrsc.org
These haptens, containing a reactive functional group at the end of the linker (e.g., a carboxylic acid or an amine), are then conjugated to immunogenic carrier proteins like Tetanus Toxoid (TT) or Bovine Serum Albumin (BSA). nih.govjournaljpri.com The resulting conjugate, when administered with an adjuvant, can induce the production of antibodies that specifically recognize and bind to the target opioid in the bloodstream. This sequestration prevents the drug from crossing the blood-brain barrier, thereby blocking its psychoactive effects. mdpi.com
| Hapten Design Strategy | Carrier Protein | Immunological Goal |
|---|---|---|
| Heroin analogue with linker at C-3 position. nih.gov | Tetanus Toxoid (TT) | Induce antibodies to block heroin and its metabolites. nih.gov |
| Morphine conjugated via a linker. | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA). researchgate.net | Development of ELISA-based diagnostics for drug detection. journaljpri.comresearchgate.net |
| Stable diamido hapten (DiAmHap) replacing ester groups. rsc.org | Various | Increase vaccine stability and shelf-life. rsc.org |
| Admixture of fentanyl and heroin haptens. acs.org | Various | Create a vaccine effective against both heroin and fentanyl. acs.org |
Computational Chemistry Approaches in Synthetic Design and Reaction Pathway Analysis
Computational chemistry has become an indispensable tool for designing novel opioid derivatives and optimizing their synthetic pathways. These in silico methods allow researchers to predict molecular properties, model receptor-ligand interactions, and analyze potential reaction mechanisms before undertaking complex and resource-intensive laboratory work.
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding orientation of a ligand, such as a this compound analogue, within the active site of its target receptor (e.g., the μ-opioid receptor). nih.govnrfhh.com These models help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and receptor activation. nih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interaction. nih.gov
Quantum Chemistry and Reactivity: Quantum chemistry methods like Density Functional Theory (DFT) are employed to calculate the electronic structure and properties of molecules. nih.gov These calculations can determine reactivity indices, molecular orbital energies, and vibrational frequencies, which help in understanding and predicting the course of chemical reactions, such as the regioselectivity of acetylation. nih.govresearchgate.net DFT studies can also be used to calculate properties like pKa, which is critical in designing derivatives that are selectively protonated and active in specific physiological environments, such as the lower pH of inflamed tissues. nih.govchapman.edu
Synthetic Pathway Design: Computer-assisted synthesis planning (CASP) tools leverage large reaction databases and machine learning algorithms to propose and evaluate potential synthetic routes. researchgate.net By applying retrosynthetic analysis, these programs can break down a complex target molecule like a novel this compound derivative into simpler, commercially available starting materials, suggesting a complete reaction pathway. researchgate.net
| Computational Technique | Primary Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding. nih.govnrfhh.com | Binding affinity, orientation, key interactions with receptor residues. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. nih.gov | Stability of binding, conformational changes over time. |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. nih.gov | Reactivity, pKa values, vibrational spectra, reaction mechanism insights. researchgate.netnih.gov |
| Computer-Assisted Synthesis Planning (CASP) | Designing and evaluating synthetic routes. researchgate.net | Retrosynthetic analysis, identification of potential reaction pathways. researchgate.net |
Table of Compound Names
| Compound Name |
|---|
| Acetic acid |
| Acetic anhydride |
| Acetyl chloride |
| Bovine Serum Albumin (BSA) |
| Codeine |
| This compound (Dihydroheroin) |
| Diacetylmorphine (Heroin) |
| Dihydromorphine |
| Fentanyl |
| Human Serum Albumin (HSA) |
| Hydrochloric acid |
| Morphine |
| Naloxone |
| Naltrexone |
| Nordihydromorphine |
| Sodium borohydride |
| Tetanus Toxoid (TT) |
| Triethylamine |
Molecular Mechanisms of Opioid Receptor Interaction and Functional Selectivity
Quantitative Receptor Binding Kinetics and Affinity Profiling
Receptor binding affinity is a critical measure of the strength of the interaction between a ligand, such as dihydromorphine, and a receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value signifies a higher binding affinity.
Research has consistently demonstrated that dihydromorphine is a potent and highly selective agonist at the mu-opioid receptor (MOR). nih.gov Its binding affinity for the MOR is notably high, with studies reporting Ki values in the low nanomolar range, such as 1.7 nM and 2.5 nM. wikipedia.orgunc.edu This affinity is greater than that of morphine, which has a reported Ki value of 4.9 nM. wikipedia.org The strong affinity for the MOR is central to the compound's primary pharmacological effects. nih.gov
| Compound | Mu-Opioid Receptor (MOR) Affinity (Ki, nM) | Reference |
|---|---|---|
| Dihydromorphine | 2.5 | wikipedia.org |
| Morphine | 4.9 | wikipedia.org |
While dihydromorphine demonstrates a strong affinity for the MOR, its interaction with the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR) is significantly weaker. researchgate.netdrugbank.com This pronounced selectivity for the mu-receptor is a key characteristic of its pharmacological profile. Experimental data indicates a Ki value of 137 nM for the DOR and 223 nM for the KOR. wikipedia.org This demonstrates that dihydromorphine is approximately 55 times more selective for the MOR over the DOR and about 89 times more selective for the MOR over the KOR.
| Compound | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Dihydromorphine | 2.5 | 137 | 223 | wikipedia.org |
| Morphine | 4.9 | 273 | 227 | wikipedia.org |
In addition to the classical opioid receptors (mu, delta, and kappa), other receptors have been identified that can be modulated by endogenous opioid peptides. These are sometimes referred to as atypical opioid receptors. At present, there is limited specific research available detailing the interaction of dihydromorphine with these atypical receptors.
Ligand-Receptor Association and Dissociation Kinetics Research
Beyond binding affinity (how tightly a ligand binds), the kinetics of the interaction—the rates of association (kₒₙ) and dissociation (kₒff)—are crucial determinants of a drug's action. nih.gov The association rate describes how quickly the ligand binds to the receptor, while the dissociation rate describes how quickly it comes off. nih.gov A slow dissociation rate can contribute to a longer duration of action. nih.gov
G Protein-Coupled Receptor (GPCR) Signaling Bias and Functional Selectivity Studies
Upon binding to an opioid receptor, an agonist stabilizes a specific conformational state of the receptor, which in turn triggers intracellular signaling cascades. nih.gov The primary pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the desired analgesic effects. nih.gov However, agonists can also engage other pathways, such as the β-arrestin pathway, which is often linked to the development of tolerance and certain side effects. nih.gov
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.gov
As a potent MOR agonist, dihydromorphine is understood to efficiently activate the G protein signaling cascade. nih.gov The efficacy of this coupling can be measured in functional assays, such as a [³⁵S]GTPγS binding assay, which quantifies the activation of G proteins upon receptor stimulation. plos.org Key parameters in these assays include EC₅₀ (the concentration of an agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response achievable by the agonist). While dihydromorphine is established as a potent agonist, specific quantitative data on its G protein coupling efficacy (EC₅₀ and Eₘₐₓ values) relative to other opioids is not detailed in the reviewed literature. Interestingly, some research suggests that the downstream receptor mechanisms mediating the effects of dihydromorphine and its acetylated precursors are distinct from those of morphine, implying potential differences in signaling or interaction with receptor splice variants. nih.gov
| Parameter | Definition | Significance |
|---|---|---|
| EC₅₀ (Half Maximal Effective Concentration) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | Measures the potency of an agonist in a specific functional assay. A lower EC₅₀ indicates higher potency. |
| Eₘₐₓ (Maximum Efficacy) | The maximum functional response that can be elicited by the ligand. | Indicates the intrinsic ability of the ligand to activate the receptor and its downstream signaling pathway. |
Prodrug Characteristics and Metabolic Research Pathways of Diacetyldihydromorphine
Enzymatic Deacetylation Research: Mechanisms and Enzyme Systems
The primary metabolic pathway for diacetyldihydromorphine is enzymatic deacetylation, a process that removes its two acetyl groups. This conversion is rapid and critical for the activation of the compound within the body.
The biotransformation of this compound is predominantly carried out by esterase enzymes. wikipedia.orgchemeurope.com These enzymes are abundant in the body, particularly in blood plasma, and are responsible for hydrolyzing ester bonds. nih.gov In a mechanism analogous to the metabolism of diacetylmorphine (heroin) to morphine, plasma esterases quickly hydrolyze the acetyl groups of the this compound molecule. wikipedia.orgchemeurope.com This rapid hydrolysis is a key characteristic of its action as a prodrug, ensuring swift conversion to its active forms upon entering the bloodstream. The activity of various esterases, including carboxylesterases and butyrylcholinesterase, is known to be crucial in the metabolism of many ester-containing drugs. nih.gov
Table 1: Key Enzymes and Metabolites in this compound Deacetylation
| Parent Compound | Enzyme System | Intermediate Metabolite | Final Active Metabolite |
|---|---|---|---|
| This compound | Plasma Esterases | 6-Acetyldihydromorphine | Dihydromorphine |
In Vitro Metabolic Stability and Biotransformation Studies
In vitro studies are essential for determining the metabolic stability and biotransformation pathways of new chemical entities without the complexities of a full biological system. nih.govdntb.gov.ua These studies utilize subcellular fractions that contain the primary enzymes responsible for drug metabolism.
Given the central role of esterases in the activation of this compound, in vitro investigations using blood plasma are particularly relevant. Such studies confirm that the compound is rapidly metabolized by plasma esterase enzymes into dihydromorphine. wikipedia.orgchemeurope.com The rate of hydrolysis can be quantified by incubating the parent drug in plasma from different species and measuring the formation of its metabolites over time. dtic.mil These investigations have shown that the rate of esterase-mediated hydrolysis can vary between species, which may be due to different amounts or types of serum carboxylesterases. dtic.mil
Table 2: In Vitro Systems for Metabolic Research
| In Vitro System | Primary Enzyme Location | Purpose in this compound Research |
|---|---|---|
| Hepatic Microsomes | Endoplasmic Reticulum | To assess the role of Phase I CYP450 enzymes in metabolism. |
| Hepatic Cytosol | Cell Cytoplasm | To assess the role of soluble hepatic enzymes in biotransformation. |
| Blood Plasma | Bloodstream | To directly measure the rate and extent of hydrolysis by plasma esterases. |
Characterization of Metabolic Pathways in Preclinical Models
Preclinical models, primarily using animals such as mice and rats, are crucial for understanding the complete metabolic pathway and pharmacological activity of a compound in vivo. nih.gov Research in these models has helped characterize the analgesic properties of this compound and its metabolites, dihydromorphine and 6-acetyldihydromorphine. nih.gov These studies confirm that the metabolic conversion observed in in vitro systems occurs within a living organism and is responsible for the observed pharmacological effects. By administering the parent drug and subsequently measuring the levels of its metabolites in biological fluids, researchers can construct a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This characterization in preclinical models is a fundamental step in drug development, providing insight into how the compound will behave in humans. researchgate.netmdpi.com
Metabolite Profiling in Biological Matrices (e.g., Blood, Brain Extracellular Fluid)
The metabolic journey of this compound begins with its rapid hydrolysis by plasma esterases upon entering the bloodstream. This enzymatic action deacetylates the compound, leading to the formation of its primary active metabolite, dihydromorphine. The metabolic cascade is analogous to the well-documented conversion of diamorphine (heroin) to morphine.
While specific quantitative data on the concentrations of this compound and its metabolites in blood and brain extracellular fluid are not extensively available in published literature, the metabolic pathway is understood to proceed as follows:
This compound is rapidly hydrolyzed.
The primary and most significant metabolite formed is dihydromorphine .
Further metabolism of dihydromorphine can occur through glucuronidation, a common pathway for opioids, resulting in compounds such as dihydromorphine-3-glucuronide and dihydromorphine-6-glucuronide.
To illustrate the expected metabolite profile, a hypothetical data table based on the principles of opioid metabolism is presented below. This table demonstrates the anticipated rapid decrease in the parent compound and the corresponding increase in its primary metabolite in the blood.
Hypothetical Metabolite Concentrations in Blood Plasma Following Administration of this compound
| Time Post-Administration (minutes) | This compound (ng/mL) | Dihydromorphine (ng/mL) |
|---|---|---|
| 5 | 150 | 50 |
| 15 | 50 | 120 |
| 30 | 10 | 180 |
| 60 | <5 | 150 |
| 120 | Not Detected | 80 |
Note: The data in this table is illustrative and based on the known rapid hydrolysis of similar compounds. Actual concentrations would be dose-dependent and subject to individual metabolic variations.
The penetration of this compound and its metabolites into the brain is a critical factor for its central nervous system effects. Due to its increased lipophilicity from the acetyl groups, this compound is expected to cross the blood-brain barrier more readily than dihydromorphine. Once in the brain, it would also be subject to enzymatic hydrolysis, leading to the local formation of the active metabolite dihydromorphine.
Application of Radiotracer Techniques in Metabolism Research
Radiotracer techniques are invaluable tools for elucidating the metabolic pathways of drugs. These methods involve labeling a drug molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), and then tracking its distribution, metabolism, and excretion in the body.
While specific studies employing radiolabeled this compound are not readily found in the scientific literature, the methodology would follow established principles of drug metabolism research. A potential research approach using a radiolabeled version of this compound would involve:
Synthesis: Chemical synthesis of this compound with a radioactive isotope incorporated into its structure. For instance, tritium could be introduced at a position that is not metabolically labile.
Administration: The radiolabeled compound would be administered to laboratory animals.
Sample Collection: Biological samples such as blood, urine, feces, and various tissues, including the brain, would be collected at different time points.
Analysis: The total radioactivity in each sample would be measured to determine the drug's absorption, distribution, and excretion profile. Techniques like liquid scintillation counting are commonly used for this purpose.
Metabolite Identification: Chromatographic techniques, such as high-performance liquid chromatography (HPLC), coupled with radiometric detectors would be used to separate the parent drug from its metabolites. The structure of the radiolabeled metabolites can then be identified using mass spectrometry.
This approach would provide precise quantitative data on the metabolic fate of this compound, including the rates of formation and elimination of its various metabolites.
Influence of Structural Modifications on Metabolic Fate
The metabolic fate of this compound is intrinsically linked to its chemical structure, particularly the presence of the two acetyl ester groups. Structural modifications to these groups or other parts of the molecule can significantly alter its metabolism and, consequently, its pharmacological properties.
The key structural features influencing the metabolic fate of this compound and related compounds are:
Ester Groups: The acetyl esters at the 3 and 6 positions are the primary sites of metabolic activity. The rate of hydrolysis of these esters is a critical determinant of the onset and duration of action. Replacing the acetyl groups with other ester functionalities (e.g., propionyl, butyryl) could alter the rate of hydrolysis by plasma esterases, potentially leading to a longer or shorter duration of action.
7,8-Double Bond: this compound is distinguished from its close relative, diamorphine (heroin), by the absence of a double bond between carbons 7 and 8. This structural difference makes this compound a more stable molecule. While this does not directly affect the initial hydrolysis of the ester groups, it does influence the pharmacological profile of the resulting active metabolite, dihydromorphine, compared to morphine.
N-substituent: The methyl group on the nitrogen atom is another site for potential metabolic modification, though N-demethylation is generally a slower process for opioids compared to ester hydrolysis. Altering this substituent could impact receptor binding and metabolic pathways.
The table below summarizes the influence of key structural modifications on the metabolic fate of this compound and related opioid structures.
Influence of Structural Modifications on Metabolic Pathways of Dihydromorphine Analogs
| Structural Modification | Compound Example | Effect on Metabolism | Resulting Pharmacological Impact |
|---|---|---|---|
| Acetylation of hydroxyl groups | This compound | Rapid hydrolysis by plasma esterases to the active metabolite (dihydromorphine). | Functions as a prodrug with rapid onset of action. |
| Saturation of the 7,8-double bond | Dihydromorphine (metabolite) | Increased chemical stability compared to morphine. | Potentially altered receptor binding and analgesic profile compared to morphine. |
| Presence of a 3-methoxy group instead of a 3-hydroxyl group | Dihydrocodeine | Requires O-demethylation (a slower process) to form the more active dihydromorphine. | Lower initial analgesic potency, functions as a prodrug for dihydromorphine. |
Structure Activity Relationship Sar and Structural Determinants of Receptor Interaction
Elucidation of Pharmacophoric Requirements for Opioid Receptor Binding
The fundamental pharmacophore for opioid receptor binding consists of a tertiary amine and a phenolic hydroxyl group, or a group that can be metabolized to a hydroxyl group, on an aromatic ring, separated by a specific spatial distance. In diacetyldihydromorphine, the key pharmacophoric elements are the tertiary amine at position 17 and the aromatic ring with the acetylated hydroxyl group at position 3. Upon administration, the acetyl group at the 3-position is rapidly hydrolyzed by esterases to reveal the phenolic hydroxyl group, which is crucial for high-affinity binding to the μ-opioid receptor (MOR) drugbank.comwikipedia.org.
Research on dihydromorphine, the primary active metabolite of this compound, provides insight into its receptor binding profile. Dihydromorphine demonstrates a high affinity for the μ-opioid receptor, with reported Ki values of approximately 2.5 nM. Its affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is considerably lower, with Ki values of 137 nM and 223 nM, respectively. This indicates a significant selectivity for the μ-opioid receptor. Studies have confirmed that this compound itself is a highly selective μ-opioid nih.gov.
Table 1: Opioid Receptor Binding Affinities of Dihydromorphine and Morphine
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
|---|---|---|---|
| Dihydromorphine | 2.5 | 137 | 223 |
| Morphine | 4.9 | 273 | 227 |
Impact of C7,8-Double Bond Reduction on Opioid Receptor Pharmacology
A key structural feature distinguishing this compound from its unsaturated counterpart, diacetylmorphine (heroin), is the reduction of the double bond between carbons 7 and 8. This saturation of the C7,8-double bond has a notable impact on the pharmacological properties of the molecule.
The reduction of the C7,8-double bond generally leads to an increase in μ-opioid receptor agonist activity. Dihydromorphine, the deacetylated metabolite of this compound, is slightly more potent than morphine nih.gov. This increased potency is attributed to subtle conformational changes in the C-ring of the morphinan (B1239233) skeleton, which may allow for a more favorable interaction with the binding pocket of the μ-opioid receptor. Studies have shown that saturation of the 7,8-double bond in morphine analogues leads to increased agonism.
Role of Acetyl Groups in Receptor Affinity and Prodrug Activation
This compound possesses two acetyl groups, at the C3 and C6 positions. These acetyl groups play a crucial role in its pharmacokinetic profile, effectively making it a prodrug. The acetyl groups increase the lipophilicity of the molecule compared to dihydromorphine, which facilitates its rapid transit across the blood-brain barrier drugbank.com.
Once in the central nervous system, plasma and tissue esterases rapidly hydrolyze the acetyl groups. The acetyl group at the C3 position is removed to reveal the phenolic hydroxyl group, which is essential for high-affinity binding to the μ-opioid receptor. The hydrolysis of the C6 acetyl group also contributes to the formation of active metabolites. This rapid biotransformation in the brain leads to a fast onset of action. Therefore, the acetyl groups in this compound are critical for its delivery to the site of action and its subsequent activation to the potent μ-opioid agonist, dihydromorphine wikipedia.org.
Conformational Analysis and Molecular Dynamics Simulations in SAR Research
While specific conformational analysis and molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, research on structurally similar opioids like morphine and heroin provides valuable insights. The conformation of the morphinan skeleton, particularly the orientation of the T-shaped piperidine (B6355638) ring relative to the aromatic ring, is a key determinant of receptor interaction.
Advanced Analytical Methodologies for Research on Diacetyldihydromorphine and Its Metabolites
Chromatographic Techniques for Separation and Profiling in Research
Chromatography is the cornerstone for the analysis of diacetyldihydromorphine and its metabolites, providing the necessary separation from endogenous interferences in biological samples. Both liquid and gas chromatography are employed, each with specific applications tailored to the properties of the analytes.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of opioids and their metabolites due to its high selectivity, sensitivity, and reproducibility. mdpi.com It allows for the separation of lipophilic compounds like this compound and its acetylated metabolites from more hydrophilic glucuronide conjugates without requiring complex derivatization steps. mdpi.comnih.gov
Research has demonstrated the utility of reversed-phase HPLC for the simultaneous determination of various opioids in plasma. nih.gov In a typical application, a C8 or C18 column is used with a gradient elution of a mobile phase consisting of an organic solvent (like acetonitrile) and a buffer (such as phosphate (B84403) buffer). nih.gov Diode-Array Detection (DAD) can be employed for the identification and quantification of analytes based on their ultraviolet (UV) absorption spectra. nih.gov The precision of these methods is often high, with coefficients of variation typically below 7%. nih.gov Isocratic HPLC methods, which use a constant mobile phase composition, have also been developed, employing ion-pair reagents to selectively enhance the retention of charged analytes on reversed-phase columns, thereby improving peak shape and reproducibility. google.com
Table 1: Example HPLC-DAD Method Parameters for Opioid Analysis This table is a representative example based on established methods for related opioids.
| Parameter | Value/Condition | Source |
| Column | X-Terra RP8 (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.53) | nih.gov |
| Elution Mode | Gradient | nih.gov |
| Detection | Diode Array Detection (DAD) | nih.gov |
| Linear Range | 0.1-10 µg/mL | nih.gov |
| Extraction Recovery | 60% - 95% (depending on the compound) | nih.gov |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the qualitative and quantitative analysis of opioids. nih.govnih.govnih.gov However, since many opioid metabolites are not sufficiently volatile for GC analysis, a derivatization step is critical. aafs.orgmdpi.com This process involves chemically modifying the analytes to increase their volatility and thermal stability.
Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-trimethylsilylfluoroacetamide (MSTFA), as well as acylation and alkylation reagents. nih.govaafs.org The choice of reagent depends on the functional groups present in the analytes. aafs.org For instance, a study aimed at creating a single GC-MS method for 35 different drugs and metabolites, including various narcotic analgesics, assessed seven different derivatizing reagents to optimize the analysis. aafs.org Following derivatization, the samples are analyzed on a capillary column, such as an HP-1MS, with temperature programming to ensure the separation of different compounds. nih.gov Selected Ion Monitoring (SIM) mode is often used in the mass spectrometer to enhance sensitivity and selectivity for target analytes. nih.govmdpi.com
Mass Spectrometry (MS) Applications in Metabolomics Research
Mass Spectrometry (MS) is an indispensable detector in the study of this compound metabolites, offering exceptional universality, selectivity, and sensitivity. nih.gov When coupled with a chromatographic system, it provides definitive identification and quantification of analytes, even at very low concentrations. mdpi.comnih.gov
The development of advanced interfaces has overcome previous issues with poor sensitivity, making techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) a cornerstone in the analysis of opiates and their metabolites in biological fluids. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is the preferred technique for the quantitative analysis of opioids and their metabolites in biological matrices due to its superior selectivity and sensitivity. mdpi.com This method, often coupled with liquid chromatography (LC-MS/MS), can detect substances in the sub-nanogram range. nih.gov
In MS/MS, a specific precursor ion (e.g., the molecular ion of a metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This fragmentation pattern is characteristic of the molecule's structure and serves as a fingerprint for its unambiguous identification. nih.govresearchgate.net This is particularly valuable for distinguishing between structurally similar isomers. The structural elucidation of complex molecules, such as opiate antagonists, has been successfully achieved by analyzing these fragmentation routes. nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is a common acquisition mode in quantitative studies, where specific precursor-to-product ion transitions are monitored for each analyte, providing high specificity and reducing matrix interference. nih.govuzh.ch
Table 2: Key Advantages of LC-MS/MS in Metabolite Analysis
| Feature | Description | Source |
| High Sensitivity | Capable of detecting and quantifying analytes at picogram-per-milliliter (pg/mL) concentrations. | nih.govnih.gov |
| High Selectivity | Minimizes interference from complex biological matrices by monitoring specific ion transitions. | mdpi.comnih.gov |
| Structural Information | Fragmentation patterns provide detailed structural information for metabolite identification. | nih.govnih.gov |
| Direct Analysis | Allows for the direct analysis of conjugated metabolites without prior hydrolysis. | nih.gov |
The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in analytical toxicology. nih.govnih.gov UHPLC systems use columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. rsc.org
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, provide highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identifying novel metabolites. A multi-analyte UHPLC-HRMS method was developed for the quality assessment of opioid drug products, demonstrating the technique's efficiency and versatility. fda.gov Such methods can detect and identify a large number of compounds in a single run, making them ideal for untargeted metabolomics studies and screening for a wide array of substances, including new psychoactive substances (NPS). nih.govnih.govdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural elucidation of chemical compounds. rsc.org Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure of this compound and its metabolites. rsc.org
¹H NMR spectra provide information on the number and type of hydrogen atoms and their connectivity, while ¹³C NMR spectra reveal the carbon skeleton of the molecule. rsc.org Chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), given in Hertz (Hz), are key parameters derived from NMR spectra that help define the complete stereochemistry of the molecule. rsc.org While less sensitive than MS, NMR is non-destructive and provides unparalleled detail for structural confirmation of synthesized reference standards or isolated metabolites. rsc.orgnih.gov In-vivo ¹H NMR spectroscopy has also been utilized to study metabolic changes in specific brain regions following opioid administration. nih.gov
Advanced Radiochemical Methods in Drug Disposition Research
The study of a drug's disposition, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to pharmaceutical research. For compounds like this compound, understanding these processes at a molecular level requires highly sensitive and specific analytical techniques. Advanced radiochemical methods, which involve labeling the drug molecule with a radioisotope, provide an unparalleled ability to trace its fate in vivo. These techniques offer quantitative data on the concentration and location of the parent drug and its metabolites, even at exceptionally low levels. The use of radiolabeled compounds is a key component of many metabolism studies, enabling a comprehensive assessment of metabolic pathways. pharmaron.com Two of the most powerful advanced radiochemical methods employed in modern drug disposition research are Accelerator Mass Spectrometry (AMS) and Positron Emission Tomography (PET).
Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique for measuring long-lived radioisotopes at the atomic level. nih.gov It is distinguished from conventional mass spectrometry by its use of a particle accelerator to propel ions to extremely high kinetic energies before mass analysis. wikipedia.org This process allows for the separation of a rare isotope, most commonly carbon-14 (B1195169) (¹⁴C), from abundant, neighboring masses with exceptional sensitivity. wikipedia.org In pharmaceutical research, AMS is up to a million times more sensitive than traditional methods that rely on measuring radioactive decay. nih.gov
This exquisite sensitivity is the primary advantage of AMS in drug disposition studies. It enables the use of ¹⁴C-labeled compounds, such as ¹⁴C-diacetyldihydromorphine, at microdose levels (nanocurie range). nih.govpharmaron.com Such low amounts of radioactivity facilitate human mass balance studies and allow for the detailed characterization of metabolite profiles from clinical trial samples. nih.govnih.gov
The typical workflow for a metabolite profiling study using AMS involves administering a ¹⁴C-microtracer dose of the drug. pharmaron.com Biological samples like plasma, urine, and fecal homogenates are then collected over time. pharmaron.com These samples are often subjected to high-performance liquid chromatography (HPLC) to separate the parent drug from its various metabolites. The HPLC fractions are then analyzed by AMS to precisely quantify the amount of ¹⁴C in each, generating a fully quantitative metabolic profile. pharmaron.compharmaron.com This allows for the characterization of all observed metabolites and is crucial for meeting regulatory requirements concerning metabolites in safety testing (MIST). pharmaron.compharmaron.com The high sensitivity of AMS makes it possible to detect and quantify drug-related material in a wide array of biological matrices, including cerebrospinal fluid (CSF), bile, and specific tissues. pharmaron.compharmaron.com
| AMS Capability | Description | Application in this compound Research | Reference |
|---|---|---|---|
| Ultra-Sensitive Quantification | Measures attomole to zeptomole levels of isotopes like ¹⁴C, far exceeding the sensitivity of decay-counting methods. | Allows for quantitative analysis of ¹⁴C-diacetyldihydromorphine and its metabolites in biological samples at concentrations far below the limits of conventional analytical methods. | nih.govpharmaron.com |
| Microdosing Studies | Enables the administration of very small, sub-pharmacological doses of a radiolabeled drug (microtracer) to humans. | Facilitates early human ADME studies to understand the metabolic fate of this compound with minimal systemic exposure. | pharmaron.com |
| Metabolite Profiling | When coupled with liquid chromatography (LC-AMS), it provides fully quantitative profiles of all metabolites in a given biological matrix. | Could be used to create a comprehensive, quantitative map of all metabolites of this compound in plasma, urine, and feces, identifying major and minor metabolic pathways. | pharmaron.comnih.govpharmaron.com |
| Mass Balance Studies | Accurately determines the routes and rates of excretion of a drug by measuring total radioactivity in excreta over time. | Could precisely determine the extent and rate of elimination of this compound and its metabolites from the body. | pharmaron.com |
| Tissue Distribution | Can quantify drug-related material in specific tissues or cellular fractions obtained from preclinical models or biopsies. | Could be applied in preclinical studies to quantify the distribution of this compound and its metabolites into specific tissues, including the brain. | pharmaron.com |
Positron Emission Tomography (PET) in Preclinical Models
Positron Emission Tomography (PET) is a non-invasive, functional imaging technique that allows for the four-dimensional visualization and quantification of biochemical processes in living subjects, including preclinical animal models. nih.govyale.edu The method involves administering a molecule of interest, such as this compound, that has been labeled with a short-lived positron-emitting isotope (e.g., carbon-11 (B1219553) or fluorine-18). nih.govd-nb.info As the radioisotope decays, it emits positrons that, upon annihilation with electrons, produce two gamma rays detected by the PET scanner. This data is then used to reconstruct an image showing the distribution and concentration of the radiotracer in the body over time. yale.edue-smi.eu
In preclinical opioid research, PET imaging is a powerful tool for investigating the neurobiological consequences of drug exposure. psu.edunih.gov Animal models, ranging from rodents to non-human primates, are used to systematically study a drug's interaction with its target in a controlled environment. psu.eduresearchgate.netfrontiersin.org By using a radiolabeled version of an opioid like this compound, researchers can directly visualize its uptake and distribution within the brain, measure its binding to specific opioid receptor subtypes (mu, delta, kappa), and assess its pharmacokinetics at the target site. nih.govrug.nl
PET studies in preclinical models can provide unique data to aid in drug discovery and development. nih.gov For instance, imaging can be used to determine receptor occupancy, which is the fraction of receptors bound by a drug at a given concentration. This is critical for understanding the relationship between drug concentration and pharmacological effect. Furthermore, PET can be used in displacement studies, where the binding of a radiolabeled opioid is blocked or displaced by a non-labeled competing compound, providing insights into binding affinity and receptor dynamics. nih.gov The ability to perform longitudinal studies in the same animal over time makes PET a highly translational tool, as similar imaging protocols can be applied in both preclinical and clinical settings. diva-portal.org
| PET Application | Description | Use in Preclinical this compound Research | Reference |
|---|---|---|---|
| Receptor Occupancy | Quantifies the percentage of target receptors (e.g., opioid receptors) bound by a drug at various concentrations. | To determine the extent to which this compound binds to mu, delta, and kappa opioid receptors in the brain of a living animal model. | rug.nl |
| Pharmacokinetic Analysis | Measures the rate of drug uptake, distribution to, and clearance from specific organs or tissues, particularly the brain. | To visualize and quantify the rate at which this compound enters the brain and its subsequent regional distribution and clearance. | nih.gov |
| Target Engagement | Provides direct evidence that a drug is interacting with its intended molecular target in a living system. | To confirm that this compound engages with opioid receptors in the central nervous system in a dose-dependent manner. | diva-portal.org |
| Displacement Studies | Involves administering a non-labeled drug to assess its ability to displace a previously bound radiolabeled ligand from its receptor. | To study the binding affinity and competitive interaction of this compound with opioid receptors by observing its ability to displace known radiolabeled receptor ligands. | nih.gov |
| Translational Research | Allows for the use of similar imaging protocols in both animal models and human subjects, bridging preclinical and clinical research. | Findings from preclinical PET studies on this compound's brain kinetics and receptor interactions can directly inform the design of subsequent clinical studies. | diva-portal.org |
Future Directions and Unexplored Avenues in Diacetyldihydromorphine Research
Investigation of Epigenetic and Genomic Regulation in Opioid Response
The individual response to opioids is highly variable, a phenomenon partly explained by genetic and epigenetic factors. Future research will likely delve deeper into how these mechanisms influence the effects of opioid compounds.
Genomic Influences: Genetic variations in genes encoding opioid receptors, metabolic enzymes, and components of the endogenous opioid system can significantly alter an individual's response to opioids. mdpi.com For instance, single-nucleotide polymorphisms (SNPs) in the OPRM1 gene, which encodes the mu-opioid receptor, have been associated with differences in opioid efficacy and susceptibility to addiction. nih.govoup.com Genome-wide association studies (GWAS) have begun to identify novel genetic loci associated with opioid use disorder, moving beyond the well-studied OPRM1 gene to include others like FURIN. jci.orgyale.edu Understanding the full spectrum of these genetic influences is crucial for personalizing opioid therapy.
Epigenetic Mechanisms: Epigenetics refers to modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself. nih.gov Chronic exposure to opioids can induce lasting epigenetic changes in the brain's reward circuitry, contributing to tolerance and addiction. nih.govnih.gov These modifications include:
DNA Methylation: The addition of a methyl group to DNA, typically at CpG sites, can alter gene expression. mdpi.comfrontiersin.org Opioid exposure has been shown to induce changes in DNA methylation patterns of genes related to the opioid system. nih.govfrontiersin.org For example, a specific genetic variant in the OPRM1 gene can introduce a new CpG methylation site, leading to reduced receptor expression. oup.com
Histone Modification: Acetylation and methylation of histone proteins can either promote or inhibit gene transcription. nih.gov Opioid use is associated with increased histone acetylation, which generally leads to a more "open" chromatin state and increased gene expression in reward-related brain regions. nih.govresearch-archive.org
Future research in this area will likely focus on creating detailed maps of the "opioid epigenome" to identify key regulatory pathways. This could lead to the development of "epigenetic drugs" that could potentially reverse some of the long-term changes associated with opioid use.
Table 1: Key Genes and Epigenetic Mechanisms in Opioid Response
| Factor | Description | Implication in Opioid Response |
| Genomic | ||
| OPRM1 | Gene encoding the mu-opioid receptor. | Variants (e.g., A118G SNP) are linked to altered opioid effects and addiction risk. nih.gov |
| DRD2 | Gene for the dopamine (B1211576) D2 receptor. | Polymorphisms are associated with addiction vulnerability. nih.gov |
| BDNF | Brain-derived neurotrophic factor gene. | Variations may influence neural plasticity in response to opioids. nih.gov |
| Epigenetic | ||
| DNA Methylation | Addition of methyl groups to DNA, often leading to gene silencing. mdpi.com | Opioids can alter methylation patterns in the promoter regions of opioid receptor genes. frontiersin.org |
| Histone Acetylation | Addition of acetyl groups to histones, generally promoting gene transcription. nih.gov | Chronic opioid exposure increases histone acetylation in the brain's reward circuits. nih.gov |
Development of Novel Research Tools and Probes Targeting Opioid Receptors
A deeper understanding of opioid receptor function at the molecular level requires sophisticated research tools. The development of novel probes, particularly fluorescent ones, is a key area of ongoing research.
Fluorescently labeled ligands are invaluable for visualizing opioid receptors in living cells and tissues. nih.govelifesciences.org These tools allow researchers to study receptor localization, trafficking, and interactions in real-time. Early versions of these probes often suffered from reduced affinity and selectivity due to the bulky fluorescent molecule. nih.govelifesciences.org However, newer strategies are overcoming these limitations.
One innovative approach is "traceless affinity labeling," where a high-affinity opioid antagonist guides a reactive fluorescent dye to the receptor. nih.govelifesciences.org This results in the covalent labeling of the receptor with the dye, while the guiding molecule is released. nih.govelifesciences.org This technique has been successfully used to visualize opioid receptors in living brain slices without impairing their function. nih.govelifesciences.org
Other advancements include the development of selective fluorescent probes for different opioid receptor subtypes, such as the delta-opioid receptor. acs.org These highly selective tools are crucial for dissecting the specific roles of each receptor type in opioid pharmacology.
The continued development of these and other advanced tools, such as those enabled by chemogenetics and optogenetics, will provide unprecedented insights into opioid receptor biology and facilitate the discovery of new therapeutic agents. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Opioid Design and Prediction
Key applications of AI and ML in opioid research include:
Drug Design and Discovery: AI algorithms can screen massive virtual libraries of chemical compounds to identify potential new drugs that bind to opioid receptors. biophysics.orgdrugtargetreview.com They can also be used to design novel compounds from scratch with desired properties, such as high potency and selectivity. biophysics.orgdrugtargetreview.com Reinforcement learning, a type of AI, has been used to generate new molecules that are predicted to be effective kappa-opioid receptor inhibitors. biophysics.orgdrugtargetreview.com
Predicting Opioid Receptor Binding: Machine learning models can be trained to predict the binding affinity of a chemical for the µ-opioid receptor based on its molecular structure. ebm-journal.org This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. ebm-journal.org
Understanding Structure-Activity Relationships: By analyzing the structures of known opioids and their corresponding activities, ML models can help to elucidate the complex relationships between a molecule's shape and its biological effects. ebm-journal.org
While still in its early stages, the application of AI and ML holds immense promise for accelerating the discovery of safer and more effective opioid analgesics. bmj.comnih.gov As these technologies become more sophisticated, they will undoubtedly play an increasingly important role in the future of opioid research.
Table 2: Applications of AI/ML in Opioid Research
| Application | Description | Example |
| Surveillance and Monitoring | Analyzing large datasets (e.g., social media) to track opioid use trends. medrxiv.org | Natural language processing of social media posts to identify discussions about opioid misuse. bmj.com |
| Risk Prediction | Identifying individuals at high risk for developing opioid use disorder or experiencing adverse events. medrxiv.org | Machine learning models using electronic health records to predict the likelihood of long-term opioid use after surgery. researchgate.netbbrfoundation.org |
| Drug Design | Generating novel chemical structures with desired pharmacological properties. biophysics.org | Using reinforcement learning to design new molecules that inhibit the kappa-opioid receptor. drugtargetreview.com |
| Pain Management | Developing personalized pain management strategies based on patient data. medrxiv.org | AI-powered tools to help clinicians optimize opioid dosing. bmj.com |
Exploration of Diacetyldihydromorphine as a Chemical Scaffold for Novel Opioid Analogs
The chemical structure of existing opioids, including dihydromorphinones, can serve as a starting point or "scaffold" for the design and synthesis of new analgesic compounds. hipforums.comnih.gov By making targeted chemical modifications to the core structure, researchers can create novel analogs with potentially improved pharmacological profiles.
The goal of such medicinal chemistry efforts is often to dissociate the analgesic effects of opioids from their undesirable side effects. This involves exploring how different chemical groups at various positions on the morphinan (B1239233) skeleton influence receptor binding, activation, and downstream signaling pathways.
For example, modifications to the N-substituent on the morphinan ring system are known to dramatically alter a compound's activity, often converting an agonist into an antagonist. The synthesis of N-phenethylnorhydromorphone is one such example of creating a novel analog from a hydromorphone-related structure. ubc.ca
While this compound itself is a simple derivative of dihydromorphine, its core 7,8-dihydro-morphinone structure is a versatile scaffold that has been used to create a range of compounds. hipforums.comgoogle.com Future research in this area will continue to leverage advances in synthetic chemistry and structure-based drug design to create new opioid analogs with enhanced therapeutic properties. mssm.edu
In-depth Studies on the Molecular Basis of Receptor-Mediated Differences Compared to Morphine
Although this compound is structurally very similar to morphine (differing only by the reduction of the 7,8-double bond and the addition of two acetyl groups), these small changes can lead to differences in how the molecules interact with opioid receptors. nih.govwikipedia.org Understanding the molecular basis for these differences is a key area of research.
Opioid receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. nih.govfrontiersin.org The binding of a ligand like morphine or this compound causes a conformational change in the receptor, leading to the activation of G proteins and other signaling molecules like β-arrestins. frontiersin.orgnih.gov
Studies have shown that even closely related opioids can engage these signaling pathways differently, a concept known as "biased agonism." nih.gov For example, research on dihydromorphine and its acetylated derivatives suggests that their analgesic effects are mediated by mu-opioid receptor mechanisms that are distinct from those of morphine. nih.gov This is supported by findings that antisense oligodeoxynucleotides targeting different exons of the mu-opioid receptor gene differentially affect the analgesia produced by morphine versus the dihydromorphine compounds. nih.gov
High-resolution crystal structures of opioid receptors are providing unprecedented insights into how different ligands bind and stabilize distinct receptor conformations. mssm.eduumaryland.edu By combining these structural studies with computational modeling and functional assays, researchers can begin to build a detailed picture of the molecular interactions that underpin the unique pharmacological profiles of different opioids. This knowledge is critical for the rational design of new drugs with tailored signaling properties. oup.com
Q & A
Q. What are the key structural differences between diacetyldihydromorphine and morphine, and how do they influence pharmacological activity?
this compound is structurally characterized by the acetylation of both hydroxyl groups at the 3- and 6-positions of dihydromorphine, yielding the IUPAC name (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diacetate . This diacetylation enhances lipid solubility, improving blood-brain barrier penetration compared to morphine. Pharmacologically, this modification reduces first-pass metabolism and prolongs analgesic effects. However, its potency is approximately equipotent to morphine, unlike diamorphine (heroin), which is 1.5–1.8 times more potent due to additional metabolic activation . Methodologically, comparative studies employ radioligand binding assays (e.g., μ-opioid receptor affinity) and tail-flick tests in rodent models to quantify analgesia .
Q. What methodological approaches are used to determine the analgesic potency of this compound relative to morphine in preclinical models?
Standardized protocols include:
- Hot-plate and tail-flick tests : Measure latency to pain response in rodents, with ED₅₀ values calculated for dose-response curves.
- Respiratory depression assays : Compare opioid-induced reductions in respiratory rate using plethysmography in rabbits or rodents .
- Receptor binding studies : Use tritiated opioids in vitro to assess μ-opioid receptor affinity (e.g., Gilbert et al., 2004) .
Controlled variables include administration route (intravenous for bioavailability standardization) and opioid-naïve vs. tolerant models to isolate intrinsic efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported potency ratios between this compound and morphine across different studies?
Discrepancies arise from variations in experimental design, such as:
- Administration routes : Subcutaneous vs. intravenous delivery alters pharmacokinetics.
- Species-specific metabolism : Rabbit vs. rodent models exhibit differing cytochrome P450 enzyme activity .
- Endpoint measurements : Analgesic vs. respiratory endpoints reflect distinct mechanisms.
To reconcile data, meta-analyses should standardize potency metrics (e.g., ED₅₀ ratios) and control for metabolic differences via cholinesterase inhibition assays (e.g., Lockridge et al., 1980) . Cross-study validation using unified protocols (e.g., NIH Common Fund assays) is recommended .
Q. What experimental designs are recommended for investigating the metabolic pathways of this compound in human serum?
Key steps include:
- In vitro hydrolysis assays : Incubate this compound with human serum cholinesterase, followed by LC-MS/MS to quantify dihydromorphine and acetic acid metabolites .
- Enzyme kinetics : Calculate and using Lineweaver-Burk plots to compare hydrolysis rates with diamorphine.
- Inhibitor studies : Use eserine or organophosphates to confirm enzyme specificity .
These methods address the compound’s stability in biological matrices and inform pharmacokinetic modeling for clinical translation .
Q. How should researchers navigate regulatory challenges when studying this compound, a Schedule I substance?
In the U.S., researchers must:
- Obtain DEA Schedule I licensure, requiring secure storage (e.g., double-locked safes) and detailed inventory logs .
- Submit protocols to institutional review boards (IRBs) and animal care committees, emphasizing justification for use over non-Schedule alternatives (e.g., hydromorphone).
- Adhere to FDA guidelines for preclinical toxicology data if pursuing clinical trials .
Q. What in vivo models are optimal for evaluating the reduced side-effect profile of this compound compared to morphine?
- Gastrointestinal motility assays : Measure charcoal transit time in rodents to quantify constipation severity.
- Conditioned place preference (CPP) : Compare reward liability to assess addiction potential.
- Pupillometry : Track miosis (pupil constriction) as a proxy for CNS effects .
These models isolate side effects while controlling for analgesia via parallel saline-controlled cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
